tert-Nonanethiol

Description

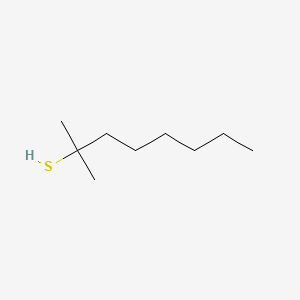

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLPZLNKKGCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274046 | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25360-10-5, 55646-15-6 | |

| Record name | tert-Nonanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylheptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-NONANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Nonanethiol: Properties, Characterization, and Applications

Introduction

Tert-Nonanethiol, a sterically hindered tertiary thiol, presents a unique profile of physical and chemical properties that make it a compound of significant interest in various scientific and industrial domains. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, outline detailed methodologies for its analysis, and explore its potential applications, particularly within the pharmaceutical landscape. The inherent structure of this compound, featuring a bulky tertiary nonyl group attached to a sulfhydryl moiety, dictates its distinct reactivity and physical behavior, setting it apart from its linear or less branched counterparts.

Core Molecular and Physical Characteristics

This compound, systematically named 2-methyloctane-2-thiol, is a colorless to light yellow liquid with a characteristically strong and repulsive odor. Its molecular and primary physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H20S | |

| Molecular Weight | 160.32 g/mol | |

| CAS Number | 25360-10-5 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 188 °C (lit.) | |

| Density | 0.856 g/mL at 25 °C (lit.) | |

| Flash Point | 64 °C (147 °F) - Tag Closed Cup | |

| Water Solubility | 16.6 mg/L at 20 °C | |

| logP (Octanol/Water Partition Coefficient) | 4.21 at 20 °C | |

| Vapor Pressure | 1.44 hPa at 25 °C | |

| Refractive Index (n20/D) | 1.457 (lit.) |

The tertiary nature of the carbon atom bonded to the sulfur atom significantly influences these properties. The steric hindrance provided by the bulky nonyl group reduces intermolecular interactions, such as hydrogen bonding, which are typically weaker in thiols compared to alcohols. This results in a lower boiling point than a corresponding alcohol. The long alkyl chain contributes to its low water solubility and high octanol-water partition coefficient, indicating its lipophilic nature.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the sulfhydryl (-SH) group, albeit modulated by the steric bulk of the tertiary nonyl group.

Acidity and Thiolate Formation

Thiols are generally more acidic than their alcohol counterparts. The sulfhydryl proton of this compound can be abstracted by a base to form a thiolate anion. This nucleophilic thiolate is a key intermediate in many of its reactions. The steric hindrance around the sulfur atom may affect the kinetics of its reactions but does not preclude its participation in nucleophilic substitutions and additions.

Oxidation to Disulfides

A hallmark reaction of thiols is their oxidation to disulfides. However, the steric hindrance in this compound makes the formation of the corresponding di-tert-nonyl disulfide challenging compared to less hindered thiols. This resistance to oxidation can be a desirable property in certain applications where the stability of the free thiol is crucial.

Stability and Hazardous Reactions

This compound is stable under recommended storage conditions. However, it is a combustible liquid and its vapors can form explosive mixtures with air. It should be kept away from heat, sparks, and open flames. Incompatible materials include strong oxidizing agents, with which it can react vigorously.

Experimental Protocols for Characterization

The accurate determination of the physical and chemical properties of this compound is crucial for its application and safe handling. The following section details generalized, yet robust, experimental protocols for key characterization techniques.

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical constant. The micro reflux method is suitable for small sample volumes.

Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. The temperature of the vapor in equilibrium with the refluxing liquid provides an accurate measure of the boiling point.

Protocol:

-

Place approximately 0.5 mL of this compound and a small magnetic stir bar into a small test tube.

-

Clamp the test tube in a heating block on a stirrer hotplate.

-

Position a thermometer with its bulb about 1 cm above the liquid surface.

-

Turn on the stirrer to ensure gentle mixing and begin heating.

-

Observe for the formation of a reflux ring (condensing vapor) on the test tube walls.

-

Adjust the heating to maintain a steady reflux and record the stable temperature on the thermometer. This is the boiling point.

Caption: Workflow for Boiling Point Determination.

Measurement of Density

Density is a crucial property for quality control and for calculations involving mass and volume.

Causality: This protocol determines density by precisely measuring the mass of a known volume of the liquid. A pycnometer or a graduated cylinder and a balance are used to ensure accuracy.

Protocol:

-

Measure the mass of a clean, dry measuring cylinder or pycnometer.

-

Add a known volume (e.g., 5 mL) of this compound to the measuring cylinder.

-

Record the new mass of the measuring cylinder with the liquid.

-

Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder.

-

Density is calculated as mass divided by volume (g/mL).

Caption: Procedure for Density Measurement.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its vibrational modes, resulting in a unique spectrum.

Protocol (Neat Liquid Sample):

-

Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

-

Place a drop of this compound onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the IR spectrum.

Interpretation of this compound IR Spectrum:

-

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹. This peak is characteristically weak for thiols.

-

C-H Stretch: Strong absorption bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the nonyl group.

-

C-S Stretch: A weak to medium absorption may be observed in the fingerprint region (around 600-800 cm⁻¹) for the C-S bond.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Causality: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing a molecular fingerprint.

Protocol (Direct Infusion):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer's ion source via direct infusion.

-

Acquire the mass spectrum.

Interpretation of this compound Mass Spectrum:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of this compound (160.32) should be observed.

-

Fragmentation Pattern: The tertiary structure will influence the fragmentation. A prominent peak would be expected from the loss of the sulfhydryl radical (-SH), resulting in a stable tertiary carbocation at m/z 127. Further fragmentation of the nonyl chain would also be observed.

Safety, Handling, and Storage

Due to its chemical nature, proper safety precautions are imperative when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the strong-smelling and potentially harmful vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Relevance and Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the unique properties of sterically hindered thiols suggest several areas of potential interest for researchers.

-

Antioxidant Properties: Thiols are known to be excellent antioxidants and radical scavengers. The steric bulk in this compound could modulate its reactivity and bioavailability, potentially offering a more controlled and targeted antioxidant effect in biological systems.

-

Drug Delivery and Bioconjugation: The thiol group is a common reactive handle for bioconjugation, allowing for the attachment of molecules to proteins or other biomolecules. The hindered nature of this compound could be exploited to create more stable thioether linkages in drug delivery systems, protecting the linkage from enzymatic cleavage.

-

Enzyme Inhibition: The sulfhydryl group can interact with the active sites of certain enzymes. The bulky tertiary structure of this compound could provide selectivity for enzymes with specific steric requirements in their active sites.

-

Synthesis of Novel Thioethers: As a synthetic intermediate, this compound can be used to introduce a bulky, lipophilic tertiary thiol moiety into a larger molecule, which can influence the pharmacological properties of a drug candidate, such as its membrane permeability and metabolic stability.

The exploration of this compound and similar hindered thiols in these areas could lead to the development of novel therapeutic agents and drug delivery strategies.

Conclusion

This compound is a fascinating molecule with a distinct set of physical and chemical properties driven by its unique tertiary thiol structure. This guide has provided a detailed overview of these properties, along with practical experimental protocols for their determination and interpretation. Understanding these fundamental characteristics is paramount for its safe handling and for unlocking its potential in various research and development applications, including the promising field of pharmaceutical sciences. Further investigation into the biological activity and reactivity of this compound is warranted to fully explore its utility in drug design and development.

References

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Massachusetts. (n.d.). Determination of Boiling Points. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Density Measurement Experiment. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 25360-10-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

- Homework.Study.com. (n.d

tert-Nonanethiol CAS number 25360-10-5 safety data sheet.

An In-Depth Technical Guide to tert-Nonanethiol (CAS No. 25360-10-5): Properties, Safety, and Handling for Research Applications

Executive Summary

This compound (CAS No. 25360-10-5), also known as tert-nonyl mercaptan, is a C9 organosulfur compound with the molecular formula C9H20S.[1] Characterized by a potent, repulsive odor, this colorless liquid serves specialized industrial roles, notably as an additive in lubricants.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of this compound, moving beyond a standard safety data sheet (SDS) to offer practical, in-depth insights into its safe handling, storage, emergency response, and disposal, grounded in its specific chemical characteristics.

Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the basis for predicting its behavior and implementing appropriate safety controls. This compound is a combustible liquid with low water solubility and a high octanol/water partition coefficient, indicating it is lipophilic.[2] These properties dictate its environmental fate—posing a significant hazard to aquatic ecosystems—and influence the selection of appropriate personal protective equipment (PPE) and spill control measures.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound, which are critical for designing experimental setups and safety protocols.

| Property | Value | Source |

| Molecular Formula | C9H20S | [1][3] |

| Molecular Weight | 160.32 g/mol | [1][3] |

| Appearance | Colorless Liquid | [2] |

| Odor | Repulsive, Stench | [2][4] |

| Boiling Point | 188 - 196 °C (at standard pressure) | [1][5] |

| Melting Point | -43.15 °C | [1] |

| Flash Point | 64 °C (147 °F) [Tag Closed Cup] | [2] |

| Density | 0.846 - 0.856 g/mL at 20-25 °C | [1][2][5] |

| Water Solubility | 16.6 mg/L at 20 °C (Negligible) | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 4.21 at 20 °C | [2] |

| Vapor Density | >1 (Air = 1.0) | [2] |

| Autoignition Temperature | 212 °C (414 °F) | [2] |

Hazard Identification and Toxicological Summary

This compound is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects.[2][6][7] While it exhibits low acute toxicity via oral, dermal, and inhalation routes, it presents a risk of aspiration if swallowed, which can be harmful.[2][6] Repeated inhalation exposure has been shown to affect the kidneys and liver in animal studies.[2][8] Furthermore, it is considered a weak skin sensitizer, meaning repeated contact may lead to an allergic skin reaction in susceptible individuals.[2][7][8]

The diagram below illustrates the primary hazards and routes of exposure.

Caption: Hazard Profile of this compound

Core Directive: Safe Laboratory Handling and Storage

Given its combustible nature and toxicological profile, a systematic approach to handling and storage is non-negotiable. The causality behind these protocols is directly linked to the properties listed above.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and skin contact.

-

Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood. This is crucial not only to mitigate the repulsive odor but also to keep vapor concentrations well below any exposure limits and prevent the formation of a flammable atmosphere.

-

Personal Protective Equipment (PPE): The selection of PPE is dictated by the chemical's properties.

-

Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Given that it is a weak skin sensitizer, gloves should be inspected before use and changed immediately if contamination is suspected.[5]

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A flame-resistant lab coat is required.[2] Safety shoes should also be worn.[2]

-

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety checks are integrated at each step.

Caption: Safe Handling Workflow

Storage Requirements

Proper storage is critical to prevent fire and accidental release.

-

Location: Store in a well-ventilated, cool, dry area designated for flammable liquids.[2][9]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][8][9] "No Smoking" signs should be posted.[2][8]

-

Containers: Keep containers tightly closed and upright to prevent leakage.[2][9] Containers must be properly labeled with the chemical name and associated hazards.

-

Incompatibilities: Store separately from strong oxidizing agents.[9]

Emergency and Disposal Protocols

A prepared response to emergencies and a clear plan for disposal are essential components of a safe laboratory environment.

First-Aid and Exposure Response

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[2][6] The following decision tree outlines the immediate actions required following an accidental exposure.

Caption: Emergency First-Aid Response

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of ignition.[4][9]

-

Containment: Contain the spillage using non-combustible absorbent material such as sand, earth, or vermiculite.[2][9] Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[4]

-

Decontamination: Clean the affected area thoroughly.

-

Reporting: Report the spill according to your institution's environmental health and safety procedures.

Waste Disposal

This compound and any contaminated materials must be treated as hazardous waste.[2][7][8]

-

Environmental Precaution: Do not allow the product to enter drains, as it is very toxic to aquatic life.[2]

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] This material may meet the criteria of a hazardous waste as defined by the US EPA under RCRA (40 CFR 261).[2][7][8]

Applications in Research and Development

While detailed protocols in drug development are not widely published, the primary industrial use of this compound is as a lubricant and lubricant additive.[3] For researchers, its properties as a thiol (mercaptan) are of primary interest. Thiols are known for their ability to form self-assembled monolayers on metal surfaces (e.g., gold), act as capping agents for nanoparticles, and participate in various organic reactions. The bulky tert-nonyl group can provide steric hindrance and enhance solubility in nonpolar solvents, which could be leveraged in materials science or synthetic chemistry applications. However, specific use-cases for this compound in these advanced research areas are not well-documented in publicly available literature.[10][11]

Conclusion

This compound (CAS No. 25360-10-5) is a compound that demands rigorous adherence to safety protocols due to its combustibility, potential health effects including skin sensitization and aspiration toxicity, and severe environmental hazard. For scientists and researchers, treating this chemical with the respect it deserves—by employing proper engineering controls, wearing appropriate PPE, and following established handling and disposal procedures—is the only way to ensure a safe and productive research environment. The information and protocols detailed in this guide provide the necessary framework for achieving that standard.

References

- Chemcasts. This compound (CAS 25360-10-5) Properties.

- MsdsDigital.com. (2013-07-29). Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan).

- Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan)

- Cheméo. Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5).

- CAS Common Chemistry. (n.d.). tert-Nonyl mercaptan.

- Chevron Phillips Chemical. (2022-12-13). Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) [Version 2.9].

- Sigma-Aldrich. (n.d.). tert-Nonyl mercaptan, mixture of isomers.

- Chevron Phillips Chemical. (n.d.). Sulfole® 100 Mercaptan.

- ChemicalBook. (2025-02-01).

- Sigma-Aldrich. (2025-11-06).

- Fisher Scientific. (2021-12-24).

- BenchChem. (2025).

- BenchChem. (2025).

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. msdsdigital.com [msdsdigital.com]

- 3. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tert-Nonyl mercaptan, mixture of isomers = 97 25360-10-5 [sigmaaldrich.com]

- 6. cpchem.com [cpchem.com]

- 7. cpchem.com [cpchem.com]

- 8. cpchem.com [cpchem.com]

- 9. TERT-NONYL MERCAPTAN - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Navigating the Nomenclature of C9 Tertiary Alkanethiols: A Technical Guide to tert-Nonanethiol and its Synonyms

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the nomenclature, properties, synthesis, and applications of tert-Nonanethiol.

In the complex landscape of chemical nomenclature, this compound presents a case study in the importance of understanding synonyms and isomeric complexity. This technical guide, designed for professionals in research and development, provides a comprehensive overview of this compound, its various designations in scientific literature, and its key applications, grounded in authoritative sources.

Unraveling the Identity of this compound: Nomenclature and Isomerism

This compound is not a single, discrete molecule but rather a complex mixture of highly branched C9 alkyl mercaptan isomers.[1] This isomeric nature is a critical consideration in both its synthesis and application, as the properties of the mixture are an average of its components. The most common synonyms and identifiers are summarized in the table below.

| Identifier Type | Value(s) | Source(s) |

| CAS Number | 25360-10-5 | [2] |

| Common/Trade Names | Tertiary-nonyl mercaptan, t-Nonyl Mercaptan, T-nonyl mercaptan, Sulfole® 90 | [1][3] |

| IUPAC/Systematic Names | 2-methyloctane-2-thiol, 1,1-dimethylheptanethiol | [2] |

The structural diversity of this compound arises from the oligomerization of propylene, which produces a variety of branched C9 olefins. The subsequent addition of hydrogen sulfide results in a mixture of tertiary thiols.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are characteristic of a mid-range molecular weight thiol. It is a clear, colorless to pale yellow liquid with a strong, pungent odor.[4] A summary of its key physicochemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C9H20S | [2] |

| Molecular Weight | 160.32 g/mol | [2] |

| Boiling Point | 188 °C (lit.) | [5] |

| Density | 0.856 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.457 (lit.) | [5] |

| Flash Point | 64 °C (147 °F) | [3] |

| Water Solubility | Negligible | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique, with characteristic fragmentation patterns observed. Infrared (IR) spectroscopy also provides a distinctive fingerprint for this class of compounds.[2]

Synthesis of this compound: A Detailed Protocol

The industrial synthesis of this compound is primarily achieved through the reaction of a branched C9 olefin, typically a propylene trimer, with hydrogen sulfide in the presence of an acidic catalyst.[6] The use of a dry cation exchange resin, such as Amberlyst 15, has been shown to be an effective catalyst for this reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propylene trimer (a mixture of branched C9 olefins)

-

Hydrogen sulfide (H₂S)

-

Dry cation exchange resin (e.g., Amberlyst 15)

-

Tubular reactor

Procedure:

-

Pack a tubular reactor with the dry cation exchange resin.

-

Continuously feed a mixture of liquid propylene trimer and gaseous hydrogen sulfide into the reactor.

-

Maintain the reaction temperature below 45°C, with an optimal range of 0-35°C.

-

Maintain the reaction pressure between 5 and 16 bars.

-

The liquid product exiting the reactor is collected, and any unreacted hydrogen sulfide is degassed.

-

The crude this compound can be further purified by distillation if necessary.

Key Applications in Industry

This compound's unique chemical properties make it a valuable component in several industrial applications, primarily as a chain transfer agent in polymerization and as a performance-enhancing additive in lubricants.

Chain Transfer Agent in Polymerization

In radical polymerization, this compound acts as a chain transfer agent (CTA), effectively controlling the molecular weight of the resulting polymer.[7] The mechanism involves the transfer of a hydrogen atom from the thiol to the growing polymer radical, terminating that chain and initiating a new one from the resulting thiyl radical. This process leads to polymers with a narrower molecular weight distribution.[8]

Lubricant Additive

This compound and other tertiary alkyl mercaptans are utilized as additives in lubricating oils to enhance their performance under extreme pressure (EP) and to provide anti-wear properties.[4] The sulfur atom in the thiol can form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing friction and wear, particularly under high-load conditions.

While specific quantitative data on the performance of this compound as a lubricant additive is proprietary to manufacturers, the general principle of sulfur-containing EP additives is well-established in the field of tribology.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is harmful if swallowed and can cause aspiration if it enters the airways.[9] It is also very toxic to aquatic life with long-lasting effects.[10] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10]

References

- Gregg, R. A., Alderman, D. M., & Mayo, F. R. (1948). Chain Transfer in the Polymerization of Styrene. V. Polymerization of Styrene in the Presence of Mercaptans. Journal of the American Chemical Society, 70(11), 3740–3743.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2008). Wear test and thermal stability analysis of commercial oil with three types of alkyl mercaptans. Retrieved from [Link]

- Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar, F. (1993).

-

ResearchGate. (2008). Influence of n-dodecyl mercaptan as chain transfer agent in dispersion polymerization of styrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Chain transfer. Retrieved from [Link]

-

Tribology and Lubrication Technology. (2007). Special Report: Trends in extreme pressure additives. Retrieved from [Link]

-

NASA Technical Reports Server. (1973). Effect of lubricant extreme pressure additives on rolling element fatigue life. Retrieved from [Link]

- Google Patents. (n.d.). US4260503A - Mercaptan as an additive for lubricants.

- Google Patents. (n.d.). WO1994010269A1 - Novel antiwear-antioxidant additives for lubricating oils.

-

ResearchGate. (2016). Extreme Pressure Lubricant Additives Interacting on the Surface of Steel- and Tungsten Carbide–Doped Diamond-Like Carbon. Retrieved from [Link]

-

MDPI. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

-

SciSpace. (2013). Top 8 Lubricants papers published in 2013. Retrieved from [Link]

-

MDPI. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

-

Scilit. (1988). Gas—liquid chromatography—mass spectrometry of mono- and dithiols as their tert.-butyldimethylsilyl derivatives. Retrieved from [Link]

-

ResearchGate. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Retrieved from [Link]

Sources

- 1. Sulfole® 90 t-Nonyl Mercaptan [cpchem.com]

- 2. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpchem.com [cpchem.com]

- 4. US2526041A - Hydrocarbon oil lubricant containing di-tertiary-alkyl sulfides - Google Patents [patents.google.com]

- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 6. Sulfole® 100 t-mixed mercaptan [cpchem.com]

- 7. arkema.com [arkema.com]

- 8. Chain transfer - Wikipedia [en.wikipedia.org]

- 9. cpchem.com [cpchem.com]

- 10. cpchem.com [cpchem.com]

An In-depth Technical Guide to tert-Nonyl Mercaptan (TNM)

Authored by a Senior Application Scientist

Introduction: tert-Nonyl mercaptan (TNM), also known as tert-Nonanethiol, is a versatile organosulfur compound with a highly branched C9 alkyl structure.[1] This technical guide provides a comprehensive overview of its core characteristics, synthesis, applications, and handling protocols, tailored for researchers, scientists, and professionals in drug development and other advanced chemical fields. TNM's unique molecular structure, featuring a tertiary carbon atom bonded to the sulfhydryl group, imparts distinct reactivity and physical properties that are leveraged across various industrial processes.[2]

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of tert-Nonyl mercaptan is paramount to its effective and safe utilization. TNM is a clear, colorless liquid characterized by a strong, pungent odor typical of mercaptans.[3] It is a mixture of highly branched C9H19 alkyl mercaptan isomers.[1]

Table 1: Key Physicochemical Properties of tert-Nonyl Mercaptan

| Property | Value | Source(s) |

| Molecular Formula | C9H20S | [4] |

| Molecular Weight | 160.32 g/mol | [5] |

| CAS Number | 25360-10-5 | [6] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Strong, pungent | [3] |

| Density | 0.856 g/mL at 25 °C | [2][7][8] |

| Boiling Point | 188 °C | [2][7][9] |

| Melting Point | < -20.0 °C | [2] |

| Flash Point | 40 °C (closed cup) | [2][9] |

| Vapor Pressure | 0.578 mmHg at 25°C | [2] |

| Refractive Index | 1.457 at 20°C | [7][8] |

| Water Solubility | 16.6 mg/L at 20°C | [10] |

| log Pow (Octanol/Water Partition Coefficient) | 4.21 at 20°C | [10] |

These properties, particularly its liquidity over a broad temperature range and its solubility in organic solvents, make it a versatile reagent and additive in numerous applications.[3]

Synthesis and Manufacturing Landscape

The industrial production of tert-Nonyl mercaptan primarily involves the reaction of hydrogen sulfide with branched nonenes, which are themselves derived from the oligomerization of propylene. One manufacturer, Arkema, produces TNM by reacting a trimer with hydrogen sulfide.[2] Another patented method describes the synthesis of tertiary mercaptans by reacting hydrogen sulfide with isobutylene homopolymers at temperatures below 45°C in the presence of a dry cation exchange resin catalyst.[11] This process offers high selectivity and yield.[11] It is important to note that while primary mercaptans are often synthesized from alcohols, tertiary mercaptans are typically prepared through the addition of hydrogen sulfide to branched-chain olefins.[12]

Core Applications and Mechanistic Insights

The utility of tert-Nonyl mercaptan spans several key industrial sectors, primarily driven by the reactivity of its sulfhydryl (-SH) group.

Polymer Manufacturing: Chain Transfer Agency

A significant application of TNM is as a chain transfer agent in polymerization processes.[3] It is particularly effective in controlling the molecular weight of polymers such as polyethylene, polypropylene, and polyvinyl chloride.[3]

Mechanism of Chain Transfer: During free-radical polymerization, the growing polymer chain can abstract the hydrogen atom from the sulfhydryl group of TNM. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate the growth of a new polymer chain. This process effectively regulates the average molecular weight of the final polymer, influencing its physical properties like flexibility and durability.[3]

Caption: Chain transfer mechanism of tert-Nonyl mercaptan in polymerization.

Lubricant Additives: Enhancing Performance and Longevity

TNM and its derivatives are crucial components in lubricant formulations, where they function as anti-wear and anti-corrosion additives.[3][13] The sulfur atom in the mercaptan plays a key role in protecting metal surfaces.

Mechanism of Action: Under high pressure and temperature conditions, the mercaptan decomposes and reacts with the metal surfaces of engine components. This reaction forms a protective film, often a metal sulfide layer, which prevents direct metal-to-metal contact, thereby reducing friction and wear.[13] Furthermore, derivatives like thiadiazole tert-nonyl mercaptan condensate (TTMC) exhibit antioxidant properties by neutralizing free radicals and inhibiting the oxidation of the base oil, which helps maintain the lubricant's viscosity and stability over time.[13]

Caption: Dual role of TNM derivatives as anti-wear and antioxidant lubricant additives.

Chemical Synthesis: A Versatile Building Block

The reactivity of the sulfhydryl group makes TNM a valuable intermediate in the synthesis of a wide range of other chemicals.[3] It can be used to introduce the bulky, branched tert-nonylthio group into molecules, which can impart specific properties such as increased lipophilicity or altered biological activity.[1] Applications in this area include the synthesis of pesticides, pharmaceuticals, and fragrances.[3]

Safety, Handling, and Environmental Considerations

As a highly reactive and flammable compound, tert-Nonyl mercaptan requires careful handling and storage.[3]

Health and Safety

TNM is classified as a combustible liquid.[14] Inhalation may cause respiratory irritation, and symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[9][14] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn when handling the substance.[3][9] In case of inhalation, the individual should be moved to fresh air.[9] For skin contact, the affected area should be washed with soap and water, and in case of eye contact, the eyes should be rinsed thoroughly with water for at least 15 minutes.[9] If swallowed, vomiting should not be induced, and immediate medical attention is necessary.[9][10]

Handling and Storage

TNM should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[9][14] Containers should be kept tightly closed and, once opened, must be carefully resealed and kept upright to prevent leakage.[9][14] Measures should be taken to prevent the buildup of electrostatic charge.[9]

Environmental Fate

Tert-Nonyl mercaptan is very toxic to aquatic life with long-lasting effects.[10][15] It is not readily biodegradable.[14][15] Therefore, it is crucial to prevent its release into the environment.[10] Spills should be contained with non-combustible absorbent material and disposed of as hazardous waste in accordance with local regulations.[10][14]

Analytical Methodologies: Ensuring Quality and Purity

The quality control of tert-Nonyl mercaptan is essential for its industrial applications. A standard analytical workflow for assessing the purity of TNM is outlined below.

Protocol: Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of a tert-Nonyl mercaptan sample.

Materials:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for sulfur compounds (e.g., DB-1 or equivalent)

-

High-purity carrier gas (e.g., Helium or Nitrogen)

-

tert-Nonyl mercaptan sample

-

High-purity solvent for dilution (e.g., hexane)

-

Volumetric flasks and syringes

Procedure:

-

Sample Preparation: Accurately weigh a sample of tert-Nonyl mercaptan and dissolve it in a known volume of hexane to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1-2 mL/min

-

-

Injection: Inject a known volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to tert-Nonyl mercaptan based on its retention time (determined using a standard if available). Calculate the area percent of the TNM peak relative to the total area of all peaks in the chromatogram to determine the purity.

Caption: Workflow for purity analysis of tert-Nonyl mercaptan by Gas Chromatography.

Conclusion

tert-Nonyl mercaptan is a chemical of significant industrial importance, with its utility rooted in the unique properties conferred by its branched tertiary structure and reactive sulfhydryl group. Its roles as a chain transfer agent in polymerization, a performance-enhancing additive in lubricants, and a versatile synthetic intermediate highlight its adaptability. However, its hazardous nature necessitates strict adherence to safety and handling protocols to mitigate risks to human health and the environment. Continued research into its applications and derivatives will likely expand its utility in various fields of chemical science and technology.

References

-

TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. (2023-04-02). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

tert-Nonyl mercaptan. CAS Common Chemistry. [Link]

-

The Role of Thiadiazole Tert-Nonyl Mercaptan Condensate in Lubricant Additives. (2024-10-22). [Link]

-

Chemical Properties of tert-Nonyl mercaptan (CAS 25360-10-5). Cheméo. [Link]

-

Sulfole® 90 Mercaptan (tert-nonyl Mercaptan) Material Safety Data Sheet. (2013-07-29). MsdsDigital.com. [Link]

-

tert-Nonyl mercaptan. National Institute of Standards and Technology. [Link]

-

This compound. National Center for Biotechnology Information. [Link]

- Novel process for preparation of mercaptans by catalytic cleavage of sulfides.

-

Tert-Nonyl Mercaptan: Multi-Isomer Thiol Compound for Industrial Applications. [Link]

-

nonyl mercaptan 1-nonanethiol. The Good Scents Company. [Link]

-

Understanding Mercaptans: Knowledge for Industrial Safety. (2024-08-07). Interscan Corporation. [Link]

- Synthesis of tertiary mercaptans from isobutylene homopolymers.

- Mercaptan synthesis.

Sources

- 1. Sulfole® 90 t-Nonyl Mercaptan [cpchem.com]

- 2. arkema.com [arkema.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Nonyl mercaptan [webbook.nist.gov]

- 5. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. TERT-NONYL MERCAPTAN | 25360-10-5 [chemicalbook.com]

- 8. tert-Nonyl mercaptan, mixture of isomers = 97 25360-10-5 [sigmaaldrich.com]

- 9. TERT-NONYL MERCAPTAN - Safety Data Sheet [chemicalbook.com]

- 10. cpchem.com [cpchem.com]

- 11. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 12. US2950323A - Mercaptan synthesis - Google Patents [patents.google.com]

- 13. The Role of Thiadiazole Tert-Nonyl Mercaptan Condensate in Lubricant Additives|News|UNPChemicals [unpchemicals.com]

- 14. cpchem.com [cpchem.com]

- 15. cpchem.com [cpchem.com]

An In-depth Technical Guide to tert-Nonanethiol: Nomenclature, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of the chemical compound commonly known as tert-Nonanethiol. While this name is widely used in industrial contexts, it is a trivial name that can be ambiguous. The authoritative IUPAC name is 2-methyloctane-2-thiol . This document elucidates the systematic nomenclature, details its physicochemical properties, outlines common synthetic pathways, and explores its primary applications, particularly its role as a chain transfer agent in polymer chemistry. This resource is intended for researchers, chemists, and professionals in drug development and materials science who require a deep, practical understanding of this sterically hindered thiol.

Part 1: Nomenclature and Molecular Structure

The foundation of understanding any chemical entity lies in its precise identification through systematic nomenclature. While "this compound" is a frequently encountered synonym, it lacks the structural specificity required for rigorous scientific communication.

Common Name: this compound

The name "this compound" (or tert-nonyl mercaptan) suggests a nine-carbon (nonyl) structure where the thiol (-SH) group is attached to a tertiary carbon—a carbon atom bonded to three other carbon atoms.[1] However, multiple isomers fit this description. The most common industrial product sold under this name corresponds to the structure where a methyl group and a hexyl group are attached to the tertiary carbon bearing the thiol group.

IUPAC Systematic Nomenclature: 2-Methyloctane-2-thiol

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for unambiguous naming.[2] The systematic name for the primary isomer of this compound is derived as follows:

-

Identify the Principal Functional Group: The thiol (-SH) group is the principal functional group, designated by the suffix "-thiol".[3]

-

Find the Longest Carbon Chain: The longest continuous carbon chain that includes the carbon atom attached to the -SH group must be identified. In this structure, the longest chain consists of eight carbons. Therefore, the parent alkane is "octane".

-

Number the Parent Chain: The chain is numbered from the end that gives the carbon atom bonded to the -SH group the lowest possible number. Numbering from the shorter end places the -SH group on carbon 2.

-

Identify and Locate Substituents: A methyl group (-CH3) is attached to the same carbon as the thiol group, i.e., carbon 2.

-

Assemble the Name: Combining these elements yields the final, unambiguous IUPAC name: 2-methyloctane-2-thiol .[4]

Caption: Structure of 2-methyloctane-2-thiol with IUPAC numbering.

Chemical Identity

A summary of key identifiers for 2-methyloctane-2-thiol is provided below.

| Identifier | Value | Source |

| IUPAC Name | 2-methyloctane-2-thiol | [4] |

| Common Names | This compound, tert-Nonyl Mercaptan | [5] |

| CAS Number | 25360-10-5 | [6] |

| Molecular Formula | C₉H₂₀S | [4][5] |

| Molecular Weight | 160.32 g/mol | [4][6] |

| InChIKey | MPBLPZLNKKGCGP-UHFFFAOYSA-N | [4][5] |

Part 2: Physicochemical Properties and Safety

The bulky tertiary structure of 2-methyloctane-2-thiol significantly influences its physical properties and dictates its handling and safety protocols.

Physical Properties

The branched nature of the molecule limits the effectiveness of intermolecular van der Waals forces compared to its linear isomer, 1-nonanethiol. This results in a lower boiling point.[7] It is a combustible liquid with a characteristic and potent stench, a hallmark of many thiol compounds.[8][9]

| Property | Value | Source |

| Appearance | Colorless to faint yellow liquid | [10] |

| Odor | Strong, characteristic (stench) | [9] |

| Boiling Point | 188 °C (lit.) | [6] |

| Density | 0.856 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 64 °C (147 °F) - closed cup | [11] |

| Water Solubility | Insoluble | [10] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the S-H proton (typically δ 1-2 ppm). The protons of the two methyl groups on the tertiary carbon (C2) would appear as a singlet, while the rest of the hexyl chain would exhibit complex multiplets.

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to each carbon atom. The tertiary carbon (C2) bonded to the sulfur atom would be significantly deshielded.

-

IR Spectroscopy: A key diagnostic peak is the weak S-H stretching vibration, which appears around 2550-2600 cm⁻¹. The C-H stretching vibrations from the alkyl groups will be prominent around 2850-3000 cm⁻¹.[5]

Safety and Handling

2-methyloctane-2-thiol is a combustible liquid and requires storage away from heat and open flames.[8][11] It is classified as very toxic to aquatic life with long-lasting effects.[9][12] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of its potent vapor.[11]

Part 3: Synthesis and Industrial Production

The industrial production of this compound is typically achieved through the addition of hydrogen sulfide (H₂S) to a branched nonene isomer, often derived from the oligomerization of propylene.

Experimental Protocol: Acid-Catalyzed Addition of H₂S to Nonene

This method represents a common industrial approach for synthesizing tertiary thiols.

Objective: To synthesize 2-methyloctane-2-thiol from 2-methyl-1-octene and hydrogen sulfide.

Materials:

-

2-methyl-1-octene

-

Hydrogen sulfide (gas)

-

Acid catalyst (e.g., Amberlyst-15, Nafion-NR50)

-

Nitrogen (inert gas)

-

Anhydrous sodium sulfate

-

Solvent (e.g., hexane)

Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller is charged with the acid catalyst and solvent.

-

Inerting: The reactor is purged with nitrogen to remove air and moisture.

-

Reactant Addition: 2-methyl-1-octene is added to the reactor.

-

Reaction: The reactor is sealed and cooled (e.g., to 0-10 °C). Hydrogen sulfide gas is then introduced until the desired pressure is reached. The mixture is stirred vigorously, and the temperature is maintained for several hours.

-

Workup: After the reaction is complete, the reactor is carefully depressurized. The catalyst is removed by filtration. The resulting solution is washed with a dilute base (e.g., NaHCO₃ solution) to remove unreacted H₂S and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-methyloctane-2-thiol.[13]

Caption: General workflow for the synthesis of 2-methyloctane-2-thiol.

Part 4: Reactivity and Applications

The primary utility of 2-methyloctane-2-thiol stems from the reactivity of its thiol group, which is modulated by the significant steric hindrance of the tertiary nonyl structure.

Chemical Reactivity

The S-H bond in thiols is relatively weak, making it a good hydrogen atom donor. This property is central to its main application.

-

Hydrogen Donation: The thiol can readily donate its hydrogen atom to a radical species, thereby terminating one radical chain and initiating a new, less reactive thiyl radical (RS•).

-

Oxidation: Like other thiols, it can be oxidized to form a disulfide (RS-SR). However, the steric bulk around the sulfur atom makes this reaction slower compared to less hindered thiols.

-

Thiolate Formation: In the presence of a base, it deprotonates to form a thiolate anion (RS⁻), which is a potent nucleophile.

Primary Application: Chain Transfer Agent in Polymerization

Mechanism of Chain Transfer:

-

A growing polymer radical (Pₙ•) abstracts the hydrogen atom from the thiol (RSH).

-

This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•).

-

The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule (M).

Caption: Mechanism of chain transfer using this compound in polymerization.

Other uses for this compound include its role as a lubricant additive and as an intermediate in the synthesis of other sulfur-containing chemicals.[4]

References

-

Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-511 Thiols (Compounds Containing Bivalent Sulfur). Retrieved from [Link]

-

University of Calgary. (n.d.). Thiols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

-

JoVE. (2023, April 30). Structure and Nomenclature of Thiols and Sulfides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

-

MsdsDigital.com. (2013, July 29). Material Safety Data Sheet: Sulfole® 90 Mercaptan (tert-nonyl Mercaptan). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Nonyl mercaptan. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Page for SID 348127, this compound, manuf. of, by-products from, distn. residues. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28974868, (2R)-4-methylpentane-2-thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54204162, 4,4-Dimethylpentane-2-thiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). EP0541272A1 - Latent thiol mercaptan chain transfer agents and their use in the synthesis of polymers.

-

CAS Common Chemistry. (n.d.). tert-Nonyl mercaptan. Retrieved from [Link]

Sources

- 1. Video: Structure and Nomenclature of Thiols and Sulfides [jove.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 4. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Nonyl mercaptan [webbook.nist.gov]

- 6. 叔壬基硫醇,异构体混合物 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-壬硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cpchem.com [cpchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. msdsdigital.com [msdsdigital.com]

- 12. cpchem.com [cpchem.com]

- 13. This compound, manuf. of, by-products from, distn. residues - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 16. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Verifying High-Purity tert-Nonanethiol for Drug Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical building block can significantly impact reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of sourcing high-purity tert-Nonanethiol, a versatile sulfur-containing intermediate, and outlines rigorous methods for its quality verification.

Introduction to this compound: Properties and Applications

This compound, also known as tert-nonyl mercaptan, is a mixture of highly branched C9 alkyl thiol isomers.[1] Its characteristic repulsive odor is a key identifying feature. This combustible liquid is primarily utilized as a chemical intermediate to introduce the bulky, lipophilic tert-nonylthio group into molecules.[1][2] In industrial applications, it serves as a chain transfer agent in polymerization reactions and as an additive in lubricants to enhance their anti-wear and anti-corrosion properties.[1][2]

In the realm of pharmaceutical development, high-purity this compound is a valuable building block. The thiol functional group is highly reactive and participates in a variety of chemical transformations crucial for the synthesis of complex molecules.[] While specific examples in publicly available literature are often proprietary, the introduction of a tertiary alkyl thiol can modify the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing its metabolic stability or target-binding affinity.

Selecting a Commercial Supplier for High-Purity this compound

A multitude of chemical suppliers offer this compound, but purity grades and the accompanying documentation can vary significantly. For research and drug development purposes, it is imperative to select a supplier that can provide high-purity material with comprehensive analytical data.

Key suppliers for this compound include:

-

Chevron Phillips Chemical: A major producer, offering "Sulfole® 90," which is a tert-nonyl mercaptan product.[1]

-

Sigma-Aldrich (Merck): A well-established supplier to the research community, providing various grades of this compound, including purities of ≥97%.[4]

-

TCI America: A supplier of fine chemicals for research and development, offering this compound with a stated purity of ≥97.0%.[5]

-

Arkema: A specialty chemicals company that manufactures and supplies tert-Nonyl Mercaptan (TNM).[6]

When evaluating suppliers, researchers should prioritize the following:

-

Stated Purity: Look for suppliers offering purities of ≥97%, and ideally ≥99% for critical applications.

-

Availability of a Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It provides lot-specific data on purity and the methods used for its determination.

-

Technical Support: Reputable suppliers should have a knowledgeable technical support team to answer questions regarding product specifications and handling.

-

Regulatory Documentation: For later stages of drug development, the ability of the supplier to provide necessary regulatory documentation is crucial.

Comparative Data from Commercial Suppliers:

| Supplier | Product Name | Stated Purity | CAS Number | Key Physical Properties |

| Chevron Phillips Chemical | Sulfole® 90 | Not explicitly stated as a percentage, but is a defined product. | 25360-10-5 | Boiling Point: 194 °C; Density: 0.852 g/mL at 20 °C |

| Sigma-Aldrich (Merck) | tert-Nonyl mercaptan, mixture of isomers | ≥97% | 25360-10-5 | Boiling Point: 188 °C; Density: 0.856 g/mL at 25 °C[4] |

| TCI America | tert-Nonyl Mercaptan (mixture) | ≥97.0% (GC) | 25360-10-5 | Molecular Weight: 160.32 g/mol [5] |

| Arkema | Tertiary-Nonyl Mercaptan (TNM) | Not explicitly stated as a percentage. | 25360-10-5 | Boiling Point: 188 °C; Density: 0.856 g/mL at 25 °C[6] |

Verifying Purity: A Practical Guide to Analytical Methods

Independent verification of purity is a critical step in the qualification of any starting material. The following section provides detailed methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is the gold standard for assessing the purity of volatile compounds like this compound. It provides both quantitative information about the main component and qualitative identification of potential impurities.

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1000 µg/mL in a suitable solvent such as dichloromethane or hexane.

-

Perform a serial dilution to create a working standard at a concentration of approximately 10 µg/mL.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The mass spectrum of the main peak should be compared to a reference spectrum from a database (e.g., NIST) for confirmation of identity.[7]

-

Potential impurities can be tentatively identified by their mass spectra.

-

Caption: Workflow for this compound purity verification using GC-MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying the presence of structurally related impurities.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.

-

-

Data Analysis and Expected Chemical Shifts:

-

The ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aliphatic region (approximately δ 0.8-1.6 ppm) corresponding to the various methylene and methyl groups of the branched nonyl chain.

-

A key signal is the singlet corresponding to the thiol proton (-SH), which is typically found between δ 1.0 and 2.0 ppm. The exact chemical shift can be concentration-dependent and may be broadened.

-

Integration of the signals can be used to confirm the relative number of protons in different chemical environments.

-

Caption: Decision workflow for qualifying a commercial supplier of high-purity this compound.

Safe Handling and Storage

This compound is a combustible liquid with a strong, unpleasant odor. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

For storage, keep the container tightly closed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is also important to prevent exposure to oxidizing agents.

Conclusion

Sourcing high-purity this compound is a critical first step for its use in drug discovery and development. By carefully selecting a reputable supplier and performing rigorous in-house analytical verification using techniques such as GC-MS and ¹H NMR, researchers can ensure the quality and integrity of this important chemical intermediate. This diligence at the outset of a research program is a fundamental aspect of scientific integrity and contributes to the successful development of new therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520196, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15077, 1-Nonanethiol. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of Heterocyclic Chemistry, 58(8), 1625-1652.

-

Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

-

LookChem. (n.d.). TERT-NONYL MERCAPTAN: The Essential Chemical for Various Industries. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone. Retrieved from [Link]

-

RUA. (n.d.). 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Retrieved from [Link]

- Miyatake-Ondozabal, H., & Barrett, A. G. M. (2010). Total synthesis of TAK-kinase inhibitor LL-Z1640-2 via consecutive macrocyclization and transannular aromatization. Organic letters, 12(23), 5573–5575.

-

Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate. Retrieved from [Link]

- Czerwińska, E., & Szczęśniak, B. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Viruses, 13(6), 1153.

- MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296.

- MDPI. (2023).

-

Chem-Wiki. (n.d.). TERT-NONYL MERCAPTAN 25360-10-5 wiki. Retrieved from [Link]

- Snieckus, V., & Gant, T. G. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2213–2271.

- ResearchGate. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. MedChemComm, 2(8), 758-762.

- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

- Wulff, J. E., & Hartwig, J. F. (2018). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. The Journal of organic chemistry, 83(24), 14937–14955.

-

LCGC International. (2019). GC×GC–FID for Routine Analysis of Total Petroleum Hydrocarbons. Retrieved from [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. benchchem.com [benchchem.com]

- 4. tert-Nonyl mercaptan, mixture of isomers = 97 25360-10-5 [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chromsoc.jp [chromsoc.jp]

- 7. This compound | C9H20S | CID 520196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpchem.com [cpchem.com]

A Technical Guide to the Solubility of tert-Nonanethiol in Common Organic Solvents

Executive Summary: This technical guide provides a comprehensive overview of the solubility characteristics of tert-Nonanethiol (also known as tert-Nonyl Mercaptan). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for quantitative determination. By grounding theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for the effective handling and application of this compound in a laboratory setting.

Physicochemical Profile of this compound

This compound (CAS No: 25360-10-5) is an organosulfur compound with the molecular formula C₉H₂₀S.[1] Structurally, it is a tertiary thiol, meaning the sulfhydryl (-SH) group is attached to a tertiary carbon atom. This, combined with a nine-carbon branched alkyl chain, dictates its physical and chemical properties.

-

Molecular Weight: 160.32 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Odor: Strong, repulsive[2]

-

Key Structural Features: A bulky, highly branched nonpolar alkyl group (tert-nonyl) and a weakly polar thiol functional group.

The large, nonpolar hydrocarbon portion of the molecule is the primary determinant of its solubility behavior, suggesting a preference for nonpolar environments, a principle often summarized as "like dissolves like".[3][4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

In the case of this compound, the key interactions are:

-

Van der Waals Forces (London Dispersion Forces): These are the dominant forces due to the large, nonpolar C₉ alkyl chain. These forces are strongest in interactions with other nonpolar molecules.

-

Dipole-Dipole Interactions: The thiol (-SH) group possesses a weak dipole. This allows for weak dipole-dipole interactions with polar solvent molecules. However, this interaction is significantly sterically hindered by the bulky tertiary structure and overshadowed by the nonpolar character of the rest of the molecule.

-

Hydrogen Bonding: The S-H bond is a very weak hydrogen bond donor and acceptor compared to O-H or N-H bonds. Therefore, its ability to form significant hydrogen bonds with protic solvents like water or ethanol is minimal.

This balance of forces predicts high solubility in nonpolar solvents, where strong van der Waals interactions can form between the alkyl chain of the thiol and the solvent molecules. Conversely, in highly polar, protic solvents like water, the strong hydrogen bonding network of the solvent is difficult to disrupt, and the weak interactions offered by this compound are insufficient to promote significant dissolution.[5][6]

Caption: Intermolecular forces governing this compound solubility.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data is not readily published, a reliable qualitative profile can be predicted based on the principles of intermolecular forces and empirical data from structurally similar compounds like nonane-1-thiol.[5] The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High (Miscible) | "Like dissolves like"; strong van der Waals interactions between nonpolar molecules.[5] |

| Toluene | Nonpolar | High (Miscible) | Aromatic, nonpolar solvent capable of strong van der Waals interactions.[7] |

| Diethyl Ether | Polar Aprotic | High | Relatively low polarity and ability to interact with the alkyl chain. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Aprotic ether with moderate polarity; effective at solvating large organic molecules. |

| Acetone | Polar Aprotic | Moderate | More polar than ethers; solubility is a balance between polar and nonpolar interactions. |

| Acetonitrile | Polar Aprotic | Low | Highly polar aprotic solvent; unfavorable interactions with the large nonpolar alkyl group. |

| Dimethylformamide (DMF) | Polar Aprotic | Low | Highly polar aprotic solvent; unfavorable interactions with the nonpolar moiety.[8] |

| Ethanol | Polar Protic | Moderate to Low | The ethyl chain allows some interaction, but the strong hydrogen-bonding network disfavors dissolution.[6] |

| Methanol | Polar Protic | Low | Shorter alkyl chain and stronger hydrogen-bonding network than ethanol make it a poorer solvent. |

| Water | Polar Protic | Insoluble | Strong water-water hydrogen bonds are not overcome by the weak interactions with the thiol.[5] |

Standard Operating Procedure for Experimental Solubility Determination

To obtain quantitative solubility data, the isothermal saturation method is a robust and reliable approach. This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved thiol.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Methodology: Isothermal Saturation followed by UV-Vis Spectrophotometric Quantification using Ellman's Reagent (DTNB). This colorimetric assay is well-suited for quantifying thiols in various nonaqueous solvents.[9][10]

Materials & Equipment:

-

This compound (≥95% purity)

-

Solvent of interest (HPLC grade)

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Tris buffer or other suitable base for nonaqueous media

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or sealed glass tubes

-

Thermostatic shaker or water bath capable of maintaining T ± 0.1 °C

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

Part A: Preparation of Saturated Solution

-

System Setup: Set the thermostatic shaker to the desired constant temperature (e.g., 25.0 °C). Allow it to equilibrate.

-